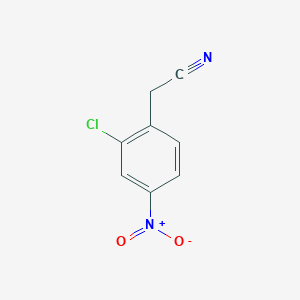

2-(2-Chloro-4-nitrophenyl)acetonitrile

Description

Significance and Research Context of the Chemical Compound

The significance of 2-(2-Chloro-4-nitrophenyl)acetonitrile in academic research lies primarily in its potential as a building block for creating a variety of organic compounds. Substituted phenylacetonitriles are a well-established class of reagents in organic synthesis, valued for the reactivity of the benzylic methylene (B1212753) group and the versatility of the nitrile functionality. nih.gov The specific substitution pattern of this compound, with a chloro group ortho to the acetonitrile (B52724) and a nitro group in the para position, influences its reactivity and makes it a precursor for targeted molecular architectures.

The electron-withdrawing nature of the nitro and chloro groups, as well as the cyano group, activates the aromatic ring and the methylene group for various chemical reactions. This makes the compound a valuable starting material for constructing molecules with potential biological activity. Research in this area often focuses on the development of novel synthetic methodologies and the preparation of compound libraries for screening purposes.

Scope and Objectives of Scholarly Investigations on this compound

Scholarly investigations into this compound are primarily centered on its synthesis and its utilization as an intermediate in the preparation of more complex chemical entities. The main objectives of this research can be summarized as follows:

Development of Efficient Synthetic Routes: A key focus is to establish high-yielding and practical methods for the synthesis of this compound itself. This involves the exploration of different starting materials, reaction conditions, and catalysts to optimize the production of this key intermediate. google.com

Exploration of its Reactivity: Researchers are interested in understanding and exploiting the reactivity of the various functional groups present in the molecule. This includes reactions involving the nitrile group, the activated methylene protons, and nucleophilic substitution of the chloro group or reduction of the nitro group.

Synthesis of Novel Compounds: A major goal is to use this compound as a scaffold to synthesize new and potentially useful molecules. This can involve its incorporation into larger, more complex structures, such as pharmaceuticals, agrochemicals, or functional materials.

While specific, in-depth research on this exact compound is not extensively documented in publicly available literature, a Chinese patent provides a detailed synthetic procedure, which underscores its role as a valuable intermediate. google.com

Detailed Research Findings

A significant contribution to the available knowledge on this compound comes from a Chinese patent (CN101219967B), which outlines a method for its preparation. google.com This finding is crucial as it provides concrete experimental data for the synthesis of this specific compound.

The synthesis described in the patent involves a two-step process starting from 2,5-dichloronitrobenzene and tert-butyl cyanoacetate (B8463686). google.com The initial reaction is a nucleophilic aromatic substitution, followed by a decarboxylation step to yield the final product. google.com

Synthesis of 4-chloro-2-nitrophenylacetonitrile

| Reactants | Reagents and Conditions | Product | Yield | Melting Point (°C) |

|---|---|---|---|---|

| 2,5-Dichloronitrobenzene, tert-Butyl cyanoacetate | 1. Potassium phosphate, DMF, 110 °C, 5 hours2. Hydrochloric acid3. Sulfonated resin, Dioxane, reflux, 12 hours | 4-Chloro-2-nitrophenylacetonitrile | 90.4% | 86-88 |

Data sourced from patent CN101219967B google.com

The patent also provides spectroscopic data for the characterization of the synthesized compound. google.com

1H NMR Data for 4-chloro-2-nitrophenylacetonitrile

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 4.26 ppm | singlet | 2H | -CH2-CN |

| 7.78 ppm | multiplet | 2H | Aromatic protons |

| 8.28 ppm | singlet | 1H | Aromatic proton |

Data sourced from patent CN101219967B google.com

These findings provide a solid, reproducible method for obtaining this compound, paving the way for its further use in academic and industrial research. The high yield reported in the patent suggests an efficient synthetic route, which is a critical factor for its practical application as a chemical intermediate. google.com The availability of its spectroscopic data allows for its unambiguous identification. google.com

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-4-nitrophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-8-5-7(11(12)13)2-1-6(8)3-4-10/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLCJERYAJOGPSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393801 | |

| Record name | (2-Chloro-4-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89277-99-6 | |

| Record name | 2-Chloro-4-nitrobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89277-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloro-4-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Chloro 4 Nitrophenyl Acetonitrile

Primary Synthetic Routes and Reaction Conditions

Established methods for synthesizing this compound and its analogues rely on fundamental organic reactions such as nucleophilic substitutions and nitration.

Nucleophilic aromatic substitution (SNAr) is a principal strategy for introducing the cyanomethyl group. This typically involves reacting a suitable chloronitrobenzene derivative, activated by the electron-withdrawing nitro group, with a cyanide source. The mechanism involves the attack of a nucleophile on the aromatic ring, forming a Meisenheimer complex, followed by the displacement of a leaving group. researchgate.net

A common approach involves the reaction of a di-substituted benzene (B151609) ring with a cyanide-containing nucleophile. For instance, the synthesis of the related isomer, 2-(5-chloro-2-nitrophenyl)acetonitrile, was achieved by reacting 4-chloronitrobenzene with a cyanomethyl anion source using sodium hydride in dimethyl sulfoxide (B87167). chemicalbook.com A similar strategy can be applied to synthesize 2-(2-chloro-4-nitrophenyl)acetonitrile, likely starting from 1,2-dichloro-4-nitrobenzene or 2-chloro-1-fluoro-4-nitrobenzene, where the more activated halogen (often fluorine) is displaced by the cyanomethyl nucleophile.

Another powerful method for introducing a nitrile group is the Sandmeyer reaction. wikipedia.orglscollege.ac.in This reaction transforms an aryl amine into a diazonium salt, which is then displaced by a nucleophile, such as cyanide, using a copper(I) cyanide catalyst. lscollege.ac.innih.gov The synthesis would start from 2-amino-3-chlorophenylacetonitrile, which would be diazotized and subsequently treated with CuCN. The reaction is a radical-nucleophilic aromatic substitution (SRNAr). wikipedia.orglscollege.ac.in

Table 1: Nucleophilic Substitution Reaction Examples for Phenylacetonitrile (B145931) Synthesis

| Starting Material | Reagents | Product | Yield | Reference |

|---|

Note: The table presents data for analogous or related reactions to illustrate the principles of nucleophilic substitution in this context.

An alternative synthetic pathway involves the direct nitration of 2-chlorophenylacetonitrile. In this electrophilic aromatic substitution reaction, the directing effects of the existing substituents on the benzene ring are crucial for determining the position of the incoming nitro group. The chloro group is an ortho-, para-director, while the acetonitrile (B52724) group (-CH₂CN) is also generally considered an ortho-, para-director. However, the strong deactivating nature of the chloro group and steric hindrance can influence the final regioselectivity.

The nitration of o-chlorobenzonitrile, a structurally similar compound, traditionally uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures (0-10°C). google.com A newer process utilizes medium-concentration nitric and sulfuric acids at a medium temperature, which overcomes issues of high energy consumption and product quality reduction associated with the traditional low-temperature method. google.com During the nitration of 2-chlorotoluene, the major product is 2-chloro-5-nitrotoluene, demonstrating that substitution occurs para to the chlorine and meta to the methyl group. quora.com This suggests that in the nitration of 2-chlorophenylacetonitrile, the nitro group would preferentially add to the position para to the chlorine atom, yielding the desired this compound.

Table 2: Nitration Conditions for Related Chloro-Aromatic Compounds

| Starting Material | Nitrating Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| o-Chlorobenzonitrile | Mixed acid (conc. H₂SO₄, conc. HNO₃) | 0-10°C | 2-Cyano-4-nitro chlorobenzene | google.com |

| o-Chlorobenzonitrile | Mixed acid (medium conc. H₂SO₄, medium conc. HNO₃) | Medium temperature | 2-Cyano-4-nitro chlorobenzene | google.com |

Condensation reactions provide a method to construct the cyanomethyl group on the aromatic ring. A common strategy involves the reaction of a substituted halobenzene with an active methylene (B1212753) compound like ethyl cyanoacetate (B8463686) or tert-butyl cyanoacetate, followed by hydrolysis and decarboxylation. chemicalbook.comgoogle.com

For example, the synthesis of 2-(2-bromo-4-nitrophenyl)acetonitrile (B1290501) begins with the reaction of 2-bromo-1-fluoro-4-nitro-benzene with the sodium salt of ethyl cyanoacetate. chemicalbook.com The resulting intermediate is then hydrolyzed and decarboxylated under acidic conditions to yield the final product. chemicalbook.com Similarly, various 2-nitro substituted phenylacetonitriles have been prepared by reacting o-nitro-halobenzenes with tert-butyl cyanoacetate in the presence of a base like potassium phosphate, followed by acid-catalyzed esterolysis and decarboxylation. google.com This two-step sequence effectively replaces a halogen with a cyanomethyl group.

Advanced Synthetic Strategies and Methodological Innovations

Recent advancements in organic synthesis have led to more efficient and versatile methods, such as one-pot procedures and novel catalytic systems.

One-pot synthesis, where multiple reaction steps are carried out in the same reactor without isolating intermediates, offers significant advantages in terms of efficiency and waste reduction. A one-pot method has been developed for preparing 2-(4-amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile, a complex analogue. google.com This process starts with the condensation of chlorobenzyl cyanide and 4-chloro-2-nitrotoluene. google.com The resulting reaction mixture, without separation, is then subjected to reduction using hydrazine (B178648) hydrate (B1144303) under catalytic conditions to convert the nitro group into an amino group, yielding the final product with high purity and an 89% yield. google.com This approach demonstrates the potential for combining condensation and reduction steps to efficiently build complex chloro-nitrophenylacetonitrile derivatives.

Modern catalytic methods are being developed to replace toxic reagents and harsh conditions often used in traditional cyanation reactions. Nickel-catalyzed cyanation has emerged as a promising alternative. One study demonstrated the reductive cyanation of various organic chlorides using carbon dioxide and ammonia (B1221849) as the cyano source. nih.gov This reaction is catalyzed by a nickel-triphos complex and proceeds in good yields with excellent functional group tolerance. nih.gov

Another innovative nickel-catalyzed approach uses acetonitrile itself as the cyanide source for the cyanation of aryl halides and triflates. rsc.org This system employs a Ni(MeCN)₆₂ catalyst, a phenanthroline ligand, and a specific dihydropyrazine (B8608421) as a reductant, which facilitates the cleavage of the C-CN bond in acetonitrile. rsc.org These catalytic methods avoid the use of highly toxic metal cyanides, representing a significant advancement in the synthesis of aryl nitriles. rsc.orgresearchgate.net

Table 3: Catalytic Cyanation Methods for Aryl Halides

| Substrate Type | Catalyst System | Cyanide Source | Key Features | Reference |

|---|---|---|---|---|

| Aryl/Aliphatic Chlorides | Ni(acac)₂ / Triphos ligand | CO₂ / NH₃ | Tolerates diverse functional groups. | nih.gov |

| Aryl Halides / Triflates | Ni(MeCN)₆₂ / 1,10-phenanthroline | Acetonitrile | Avoids toxic metal cyanides. | rsc.org |

| Aryldiazonium tetrafluoroborate | Palladium catalyst / Ag₂O | Acetonitrile | Alternative to traditional Sandmeyer reaction. | researchgate.net |

Industrial Production Considerations and Scalability Studies for this compound

The industrial-scale synthesis of this compound is not extensively detailed in publicly available literature. However, insights into potential manufacturing processes and scalability challenges can be gleaned from patents and studies on structurally related compounds, such as other nitrophenylacetonitrile derivatives. The primary considerations for industrial production revolve around cost-effectiveness, safety, environmental impact, and the scalability of the chosen synthetic route.

A plausible route for the large-scale production of this compound involves the cyanation of a suitable 2-chloro-4-nitrophenyl precursor. One such approach, detailed in a Chinese patent, describes the synthesis of the isomeric 4-chloro-2-nitrophenylacetonitrile from 2,5-dichloronitrobenzene and a cyanoacetic acid ester, followed by hydrolysis and decarboxylation. google.com This method achieves a high yield of 90.4% on a laboratory scale. google.com Adapting this for the synthesis of the 2-(2-chloro-4-nitrophenyl) isomer would likely involve starting with 1,3-dichloro-4-nitrobenzene.

Another relevant industrial process is the production of p-nitrophenylacetonitrile, which has been optimized for large-scale manufacturing. google.com This process involves the directional nitration of phenylacetonitrile using a mixture of concentrated nitric acid and polyphosphoric acid. google.com This method is noted for its good industrial application prospect due to improved raw material utilization and reduced production costs. google.com

Scalability Studies and Process Optimization

Reaction Kinetics and Thermodynamics: Understanding the reaction rates and heat evolution is crucial for designing appropriate industrial reactors and ensuring process safety.

Mass and Heat Transfer: Efficient mixing and heat exchange are critical for maintaining optimal reaction conditions and preventing the formation of byproducts, which can be challenging in large-volume reactors.

Solvent and Catalyst Selection: The choice of solvents and catalysts for industrial scale needs to consider not only reaction efficiency but also cost, safety, and environmental impact, including the feasibility of solvent recovery and catalyst recycling. For instance, while dimethyl sulfoxide (DMSO) can be an effective solvent in related reactions, its high cost and the expense of its recovery can be prohibitive for industrial applications. google.com

Data from Related Industrial Processes

The following tables, adapted from a patent for the industrial production of p-nitrophenylacetonitrile, illustrate the type of data that would be critical for the process optimization and scalability studies of this compound.

| PPA Amount (relative to Phenylacetonitrile) | Conversion Rate of Phenylacetonitrile (%) | Yield of p-Nitrophenylacetonitrile (%) |

|---|---|---|

| Low | Lower | Lower |

| Medium | Higher | Higher |

| High | No significant increase | No significant increase |

| Molar Ratio (Concentrated HNO₃ : Phenylacetonitrile) | Conversion Rate of Phenylacetonitrile (%) |

|---|---|

| 1.5 : 1 | 72.35 |

| 3.5 : 1 | 90.77 |

| > 3.5 : 1 | No significant increase |

These tables demonstrate the importance of optimizing reactant ratios to maximize conversion and yield while considering the economic and environmental costs of using excess reagents and dealing with waste streams. google.com For the industrial production of this compound, similar studies would be necessary to identify the optimal process parameters.

A pilot-plant synthesis of a complex heterocyclic molecule highlighted the challenges of scaling up, such as the need to adapt reaction temperatures and find more efficient, scalable catalysts. Successful scale-up often involves a "telescoped" process where multiple reaction steps are carried out in a single reactor to improve efficiency and reduce waste.

Reactivity and Mechanistic Studies of 2 2 Chloro 4 Nitrophenyl Acetonitrile

Reduction Reactions of the Nitro Group in 2-(2-Chloro-4-nitrophenyl)acetonitrile

The reduction of the nitro group to a primary amine is a key transformation, as it converts a strongly deactivating group into a strongly activating one, opening up new avenues for further chemical synthesis, such as diazotization or acylation.

The primary product of the reduction of this compound is 2-(4-amino-2-chlorophenyl)acetonitrile. A significant challenge in this transformation is the selective reduction of the nitro group without affecting the other functional groups, namely the chloro substituent (which is susceptible to hydrodehalogenation) and the nitrile group.

Several methods are established for the chemoselective reduction of aromatic nitro compounds in the presence of sensitive functional groups. acs.org

Table 2: Reagents for Selective Nitro Group Reduction

| Reagent | Typical Conditions | Advantages / Considerations |

| Tin(II) chloride (SnCl₂) | HCl, Ethanol | A classic and reliable method for selective nitro reduction in the presence of halogens and nitriles. acs.org |

| Iron (Fe) powder | Acetic acid or NH₄Cl | Mild, cost-effective, and selective; generally avoids dehalogenation. acs.org |

| Catalytic Hydrogenation (H₂) | Pt/C or Raney Nickel | Pt/C can be effective for selective hydrogenation. researchgate.net Raney Nickel is often used to avoid dehalogenation of aryl chlorides. acs.org Pd/C is often too active and may cause dehalogenation. rsc.org |

| Hydrazine (B178648) Hydrate (B1144303) (N₂H₄·H₂O) | Raney Nickel or Fe catalyst | Effective for reducing nitro groups; used for reducing the analogous 2-chloro-4-nitrobenzonitrile. google.comprepchem.com |

The reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through several intermediate species. While these intermediates are typically not isolated under the reaction conditions, they are crucial to the mechanistic pathway.

The generally accepted pathway involves the following key intermediates:

Nitroarene (R-NO₂)

Nitrosoarene (R-N=O)

Hydroxylaminobenzene (R-NHOH)

Aniline (R-NH₂)

Under most reduction conditions (e.g., catalytic hydrogenation or metal/acid systems), the reaction proceeds completely to the amine. chemrxiv.org Kinetic analyses of similar hydrogenations have shown that the process can involve complex surface-catalyzed mechanisms, sometimes progressing through intermediates like azo dimers, which are then rapidly consumed to form the final amine product. rsc.org The exact mechanism can be influenced by factors such as the catalyst, solvent, and pH. chemrxiv.org

Transformations of the Nitrile Group

The nitrile (C≡N) group is a valuable functional group in organic synthesis, known for its ability to undergo a variety of transformations, including cyclization to form heterocycles and conversion into other key functional groups like amines and carboxylic acids. libretexts.orglumenlearning.com

The presence of both a nitrile group and an adjacent active methylene (B1212753) group makes this compound a suitable starting material for the synthesis of various heterocyclic systems.

Thiadiazoles are an important class of sulfur- and nitrogen-containing heterocycles. While direct cyclization of this compound into a thiadiazole ring is not prominently documented, established synthetic routes for thiadiazoles suggest plausible pathways. One common method for synthesizing 1,3,4-thiadiazine derivatives involves the reaction of thiosemicarbazide (B42300) with α-halocarbonyl compounds or other suitable electrophiles. researchgate.net For a nitrile precursor like this compound, a preliminary conversion step would be necessary. For instance, the nitrile could be converted to a thioamide, which could then undergo cyclization.

Another widely used method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclodehydration of a mixture of a carboxylic acid and thiosemicarbazide, often in the presence of a strong acid or dehydrating agent like phosphorus oxychloride. This pathway would require the initial hydrolysis of the nitrile group of the parent compound to the corresponding carboxylic acid, 2-(2-Chloro-4-nitrophenyl)acetic acid.

A related synthesis involves the base-catalyzed cyclization of 1-pivaloyl-3-(2-chloro-4-nitrophenyl)thiourea with chloroacetone (B47974) to yield a thiazole (B1198619) derivative, demonstrating a viable cyclization strategy for the 2-chloro-4-nitrophenyl moiety. researchgate.net

The reactive nature of the cyanomethyl group allows for its participation in the construction of various other heterocyclic rings. Benzoylacetonitrile and its derivatives, which share the active methylene-nitrile feature with the title compound, are known to react with hydrazonoyl halides in the presence of a base to form substituted pyrazole-4-carbonitriles. tubitak.gov.tr This reaction proceeds via initial alkylation at the active methylene carbon followed by an intramolecular cyclization. A similar strategy could foreseeably be applied to this compound to access novel pyrazole (B372694) derivatives.

Furthermore, the synthesis of complex heterocyclic systems like 5,6,7,8-tetrahydroisoquinolines has been achieved starting from precursors containing a 2-nitrophenyl group and a cyano group. researchgate.net These multi-step syntheses highlight the utility of the cyano group as a key building block in constructing fused heterocyclic systems. researchgate.net

The nitrile group can be readily converted into other fundamental organic functional groups, significantly enhancing the synthetic utility of the parent molecule.

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation that can be accomplished under either acidic or basic conditions. libretexts.org Heating this compound under reflux with an aqueous acid (e.g., HCl) or base (e.g., NaOH) would yield 2-(2-Chloro-4-nitrophenyl)acetic acid. libretexts.orgbyjus.com The reaction proceeds through an amide intermediate, which under controlled conditions, can sometimes be isolated. libretexts.orgyoutube.com

The reduction of the nitrile group provides a direct route to primary amines. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation, which would convert this compound to 2-(2-Chloro-4-nitrophenyl)ethanamine. libretexts.org It is important to consider the chemoselectivity of such reductions, as the nitro group is also susceptible to reduction. Different reagents exhibit different selectivities. For instance, catalytic hydrogenation (e.g., H₂, Pd/C) or metal-acid systems (e.g., Sn/HCl, Fe/HCl) are commonly used to selectively reduce aromatic nitro groups to amines without affecting the nitrile. scispace.comnih.gov A patent describes the reduction of a related nitrotoluene derivative using hydrazine hydrate in the presence of a catalyst to yield the corresponding aniline. google.com

| Transformation | Reagent(s) | Product Functional Group | Notes |

| Acid Hydrolysis | Dilute HCl, heat | Carboxylic Acid | Proceeds via an amide intermediate. libretexts.org |

| Base Hydrolysis | NaOH (aq), heat | Carboxylate Salt | Acid workup required to obtain the free carboxylic acid. libretexts.org |

| Nitrile Reduction | LiAlH₄ | Primary Amine | Reduces the nitrile to an amine. libretexts.org |

| Nitro Reduction | Sn/HCl or H₂/Pd-C | Primary Amine (Aromatic) | Selectively reduces the nitro group to an aniline. scispace.comnih.gov |

Cyclization Reactions and Heterocycle Formation

Other Significant Reaction Pathways

Beyond the reactivity of the nitrile group, the chloro substituent on the aromatic ring offers another site for synthetic modification.

The chloro substituent on the aromatic ring of this compound can be replaced by another halogen via a nucleophilic aromatic substitution. While aryl chlorides are generally less reactive than aryl bromides or iodides, the presence of strong electron-withdrawing groups (nitro and cyanomethyl) in the ortho and para positions activates the ring toward such substitutions.

A particularly relevant transformation is the aromatic Finkelstein reaction, which involves the exchange of an aryl halide for an aryl iodide. wikipedia.orgquora.com This reaction is typically catalyzed by a copper(I) salt, such as CuI, often in the presence of a stabilizing ligand like a diamine. sigmaaldrich.comnih.gov The reaction is driven by the use of an iodide salt, such as sodium iodide (NaI), in a suitable polar solvent like dioxane or n-butanol. sigmaaldrich.com A similar copper-catalyzed approach can be used to introduce fluorine. The development of an enantioselective variant of this reaction has recently been reported, highlighting its synthetic importance. nih.govchemistryviews.org

| Reaction Type | Catalyst/Reagents | Solvent | Product | Reference(s) |

| Aromatic Finkelstein (Br to I) | CuI, Diamine Ligand, NaI | Dioxane or n-Butanol | 2-(2-Iodo-4-nitrophenyl)acetonitrile (Analogous) | sigmaaldrich.comnih.gov |

| Aromatic Finkelstein (Cl to I) | CuI, Diamine Ligand, NaI | Dioxane / DMF | 2-(2-Iodo-4-nitrophenyl)acetonitrile (Plausible) | wikipedia.orgquora.com |

Electrochemical Reactivity of Related Nitrophenyl Compounds

The electrochemical reduction of nitroaromatic compounds is complex and highly dependent on the experimental conditions, such as the pH of the medium, the nature of the solvent, and the electrode material. iiste.orgxmu.edu.cn Cyclic voltammetry is a powerful technique used to investigate these reduction processes, providing insights into reaction mechanisms, the stability of intermediates, and the influence of molecular structure on reactivity. iiste.org

The substituents on the aromatic ring significantly influence the ease of reduction of the nitro group. Electron-withdrawing groups, such as the chloro (–Cl) and cyano (–CN) groups present in this compound, are known to facilitate the reduction of the nitro group by lowering the electron density on the aromatic ring. This effect makes the molecule more susceptible to accepting an electron. nih.govcdnsciencepub.com

A study on the electrochemical reduction of various substituted nitrobenzenes demonstrated that electron-withdrawing substituents make the reduction process easier, as indicated by less negative reduction potentials. nih.gov For instance, para-nitrobenzaldehyde, which contains a strong electron-withdrawing aldehyde group, is reduced more easily than para-nitroaniline, which has an electron-donating amino group. nih.gov

The position of the substituent relative to the nitro group also plays a critical role in the electrochemical behavior. A study on nitro-substituted benzenesulfonyl chlorides showed that the electron transfer mechanism can vary depending on the position of the nitro group. In the case of this compound, the chloro group is in the ortho position and the acetonitirle group is attached to a benzylic carbon, which in turn is attached to the carbon at position 1 of the phenyl ring. The nitro group is at the para position with respect to the chloro group. This specific arrangement of substituents will dictate the electronic environment of the nitro group and, consequently, its reduction potential.

The electrochemical reduction of related nitrophenyl compounds often exhibits irreversible or quasi-reversible behavior in cyclic voltammetry experiments, indicating that the initial reduction is followed by chemical reactions of the generated intermediates. nih.govcdnsciencepub.com The stability of the initially formed nitro radical anion is a crucial factor. For some nitroimidazole derivatives, the stability of this radical anion was found to be significantly influenced by the nature of the substituent at the 5-position. cdnsciencepub.com

The table below summarizes the peak reduction potentials for a selection of substituted nitroaromatic compounds from various studies, illustrating the effect of different substituents on the ease of reduction. It is important to note that the experimental conditions (e.g., solvent, electrolyte, electrode) vary between studies, which can affect the absolute potential values. However, the relative trends provide valuable insights.

Table 1: Peak Reduction Potentials (Epc) of Various Substituted Nitroaromatic Compounds

Based on these findings, it can be inferred that the electrochemical reduction of this compound will primarily involve the nitro group. The presence of the electron-withdrawing chloro and the substituent containing the cyano group is expected to shift the reduction potential to less negative values compared to unsubstituted nitrobenzene, making the reduction thermodynamically more favorable. The reduction is likely to proceed via a multi-electron pathway, leading to the formation of the corresponding hydroxylamine (B1172632) or amine, depending on the specific experimental conditions.

Table 2: List of Chemical Compounds

Applications of 2 2 Chloro 4 Nitrophenyl Acetonitrile in Organic Synthesis

Role as a Key Synthetic Intermediate

As a synthetic intermediate, 2-(2-Chloro-4-nitrophenyl)acetonitrile provides a foundational scaffold for the introduction of a substituted phenyl ring into larger molecules. The preparation of related nitro-substituted phenylacetonitrile (B145931) compounds can be achieved through high-yield, two-step processes that use materials with low toxicity, making them efficient intermediates for further chemical elaboration. google.com

The utility of the this compound framework as a building block is demonstrated in its application for synthesizing complex heterocyclic systems. For instance, a related compound, 6-amino-4-(2-chloro-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, was synthesized and subsequently used as a foundational structure to build new moieties. researchgate.net This pyranopyrazole derivative serves as a versatile scaffold, allowing for the incorporation of various other heterocyclic rings, including pyrimidinone and oxazinone. researchgate.net This strategy highlights how the initial chloro-nitrophenyl acetonitrile (B52724) structure is a critical starting point for assembling elaborate, multi-ring molecular systems. researchgate.net

Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents. openmedicinalchemistryjournal.comtaylorfrancis.com The 2-chloro-4-nitrophenyl moiety, a key feature of the title compound, is a recognized structural element in the synthesis of medicinally relevant molecules. For example, 2-chloro-4-nitrobenzoic acid serves as the starting material for the synthesis of a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which have been investigated as potential antidiabetic agents. nih.gov

Furthermore, compounds derived from the chloro-nitrophenyl acetonitrile scaffold have shown promise as precursors for bioactive agents. The pyranopyrazole derivative synthesized from a related starting material was used to create a library of new compounds with evaluated biological activity. researchgate.net This demonstrates the role of this class of molecules as precursors—substances used in the manufacture of other products, which in this context are new chemical entities with potential therapeutic applications. researchgate.netwikipedia.org

The development of new agrochemicals, including pesticides and herbicides, often relies on the synthesis of novel organic compounds, many of which are heterocyclic in nature. researchgate.net While direct applications of this compound in agrochemical synthesis are not extensively documented in the provided research, the utility of the broader class of chlorophenyl acetonitrile derivatives is established. A key example is the use of 2-(4-amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile as a crucial intermediate in the synthesis of closantel (B1026) sodium, a broad-spectrum anthelmintic (de-worming) drug used in veterinary medicine. google.com This highlights the potential of such substituted acetonitriles as intermediates in the development of new agrochemical products.

Applications in Heterocyclic Chemistry

The reactivity of this compound and its analogues makes them particularly suitable for the synthesis of heterocyclic compounds. openmedicinalchemistryjournal.comijnrd.org The nitrile group and the adjacent active methylene (B1212753) protons can participate in a variety of cyclization reactions to form rings containing nitrogen, oxygen, and other heteroatoms.

Research has shown that the enaminonitrile derivative, 6-amino-4-(2-chloro-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, which is built upon the chloro-nitrophenyl acetonitrile framework, is a valuable starting material for creating new bioactive heterocycles. researchgate.net This compound was utilized as a building block for the synthesis of a 3-methylpyrazolopyran moiety that was subsequently integrated with different heterocyclic systems. researchgate.net The resulting products, which included pyrimidinone and oxazinone derivatives, were characterized and screened for antimicrobial activity, with some showing potent effects. researchgate.net

| Compound Name | Heterocyclic System | Reported Biological Activity |

|---|---|---|

| Pyrimidinone derivative | Pyrimidinone | Evaluated for antimicrobial activity. |

| Oxazinone derivative | Oxazinone | Evaluated for antimicrobial activity. |

| Iminopyrimidine derivative | Iminopyrimidine | Evaluated for antimicrobial activity. |

Derivatization is a common strategy in medicinal chemistry to modify a core structure to enhance its biological activity or other properties. The pyranopyrazole compound derived from the chloro-nitrophenyl acetonitrile scaffold was subjected to further chemical modifications to enhance its functionality. researchgate.net Specifically, the amino group of the scaffold was reacted to form novel derivatives, including a diacetyl derivative and a benzoyl derivative. researchgate.net These derivatizations led to compounds that were evaluated for their biological effects, with screening results indicating that these specific derivatives possess potent antimicrobial activity. researchgate.net This demonstrates that the core structure is amenable to functional group manipulation to produce new chemical entities with improved biological profiles.

| Derivative | Modification | Reported Biological Activity |

|---|---|---|

| Diacetyl derivative | Acetylation of the amino group | Possesses potent antimicrobial activity. |

| Benzoyl derivative | Benzoylation of the amino group | Possesses potent antimicrobial activity. |

| Carbamodithioic acid derivative | Reaction with carbon disulfide | Possesses potent antimicrobial activity. |

| Urea (B33335) derivative | Reaction to form a urea linkage | Possesses potent antimicrobial activity. |

Utilization in Dye and Pigment Synthesis

The unique chemical architecture of this compound, characterized by the presence of a chloro, a nitro, and a cyanomethyl group on the phenyl ring, provides multiple reactive sites. This allows for its use as a precursor in the synthesis of a variety of dyes and pigments, most notably azo dyes.

Design and Synthesis of Chromatic Compounds

The synthesis of azo dyes typically involves a two-step process: diazotization followed by a coupling reaction. In this context, the amino derivative of this compound, which can be formed by the reduction of the nitro group, serves as a key diazo component. This amine is treated with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium, to form a reactive diazonium salt.

This diazonium salt is then coupled with a variety of electron-rich aromatic compounds, known as coupling components, to produce the final azo dye. The choice of the coupling component is crucial as it significantly influences the color and properties of the resulting dye. For instance, coupling with phenols or naphthols typically yields yellow to red dyes, while coupling with aromatic amines can produce a wider spectrum of colors.

The general synthetic route can be summarized as follows:

Reduction of the Nitro Group: The nitro group of this compound is reduced to an amino group, forming 2-(4-Amino-2-chlorophenyl)acetonitrile.

Diazotization: The resulting amine is diazotized using sodium nitrite and a mineral acid to form the corresponding diazonium salt.

Azo Coupling: The diazonium salt is reacted with a suitable coupling component to form the azo dye.

While specific examples of dyes synthesized directly from this compound are not extensively detailed in publicly available literature, the established principles of azo dye chemistry provide a clear framework for its potential applications.

Structure-Color Property Relationships in Azo Compounds

The color of an azo dye is intrinsically linked to its molecular structure, specifically the electronic properties of the aromatic rings and the substituents they carry. The azo group (-N=N-) acts as a chromophore, the part of the molecule responsible for its color. The substituents on the aromatic rings, known as auxochromes, can modify the wavelength of light absorbed by the chromophore, thereby altering the observed color.

In azo dyes derived from this compound, the chloro and the original nitro group (or its reduced form) play a significant role in determining the final color. Electron-withdrawing groups, such as the chloro and nitro groups, can cause a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum, leading to deeper colors (e.g., from yellow to orange or red).

The relationship between the structure and the color of these dyes can be systematically studied by synthesizing a series of compounds with different coupling components and analyzing their spectroscopic properties. The following table illustrates a hypothetical series of azo dyes that could be synthesized from 2-(4-Amino-2-chlorophenyl)acetonitrile and the expected color shifts based on the electronic nature of the coupling component.

| Coupling Component | Expected Color Range | Rationale for Color |

| Phenol | Yellow to Orange | The hydroxyl group is an electron-donating auxochrome. |

| N,N-Dimethylaniline | Orange to Red | The dimethylamino group is a strong electron-donating auxochrome, leading to a significant bathochromic shift. |

| Naphthol | Red to Violet | The extended conjugation of the naphthalene (B1677914) ring system results in absorption at longer wavelengths. |

This table is illustrative and based on established principles of color chemistry. Actual colors would need to be confirmed by experimental synthesis and spectroscopic analysis.

Detailed research findings on the specific absorption maxima (λmax) and molar extinction coefficients (ε) of azo dyes derived from this compound would be necessary to build a comprehensive data table and fully elucidate the structure-color relationships.

Biological and Medicinal Chemistry Applications of 2 2 Chloro 4 Nitrophenyl Acetonitrile Derivatives

Enzyme Inhibition and Molecular Target Interactions

The specific electronic and structural features of 2-(2-chloro-4-nitrophenyl)acetonitrile derivatives enable them to interact with and inhibit various enzymes, making them valuable candidates for therapeutic development.

Inhibition of Specific Metabolic Enzymes

Derivatives featuring the chloro-nitrophenyl moiety have demonstrated significant inhibitory activity against several metabolic enzymes. For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated for their antidiabetic potential through the inhibition of α-glucosidase and α-amylase. nih.gov One compound in this series, bearing a 2-methyl-5-nitrophenyl substituent, was identified as a particularly potent inhibitor against both enzymes. nih.gov The presence of both an electron-donating methyl group and an electron-withdrawing nitro group on the phenyl ring was found to be highly favorable for inhibitory activity. nih.gov

In another context, halo-substituted mixed ester/amide-based analogues have been investigated as inhibitors of jack bean urease, an enzyme implicated in health issues like stomach cancer and peptic ulceration. semanticscholar.org A derivative with a 2-chloro-substituted phenyl ring showed remarkable inhibitory potency against urease, significantly exceeding that of the standard inhibitor, thiourea (B124793). semanticscholar.org Kinetic studies revealed this compound acts as a mixed-type inhibitor. semanticscholar.org

Furthermore, nitroaromatic compounds have been shown to inhibit fungal 14α-demethylase, an enzyme essential for the synthesis of ergosterol, a critical component of fungal cell membranes. encyclopedia.pub The antifungal activity is attributed to an efficient electrostatic interaction between the nitro group and the Fe(II) in the heme group of the enzyme, leading to strong inhibition. encyclopedia.pub

| Derivative Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide | α-Glucosidase & α-Amylase | Compound 5o (with 2-CH3-5-NO2 substituent) was the most potent inhibitor of both enzymes. | nih.gov |

| Halo-substituted mixed ester/amide-based analogues | Urease (Jack Bean) | Derivative 4b (with a 2-chloro-substituted phenyl ring) showed an IC50 of 1.6 ± 0.2 nM, far more potent than the standard thiourea (IC50 472.1 ± 135.1 nM). | semanticscholar.org |

| Nitrotriazole derivatives | 14α-demethylase (Fungal) | Showed better activity against C. krusei (MIC = 1 μM) than the standard, fluconazole, by inhibiting the enzyme. | encyclopedia.pub |

Interaction with Bacterial Signaling Pathways

The nitroaromatic scaffold is crucial for interacting with and disrupting bacterial processes. While specific inhibition of PqsD by this compound is not explicitly detailed in the provided sources, the broader mechanism of nitroaromatic compounds involves intracellular reduction. encyclopedia.pub This reduction, often carried out by enzymes using NADH or NADPH, creates reactive nitroso and hydroxylamine (B1172632) intermediates. encyclopedia.pub These toxic species can react with various biomolecules, disrupting cellular functions and signaling pathways, ultimately leading to bacterial cell death. encyclopedia.pub Research on related nitro-containing structures, like 5-nitro-1,10-phenanthroline (B1664666) derivatives, has shown that the nitro group is essential for modulating intracellular mechanisms involved in killing bacteria. encyclopedia.pub When the nitro group was replaced with other electron-withdrawing groups like cyano or chloro, the observed activity was ten times lower, highlighting the nitro moiety's specific role in these interactions. encyclopedia.pub

Modulating Enzyme Activity in Therapeutic Contexts

The ability of these derivatives to modulate enzyme activity extends to therapeutic areas beyond antimicrobial action, such as inflammation. Chrysin (B1683763) derivatives, for example, have been studied for their ability to modulate pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov While not direct derivatives of this compound, this research illustrates how aromatic structures can be tailored for specific enzyme modulation. One chrysin derivative, 5,7-diacetylflavone (Ch-4), was a potent and selective inhibitor of COX-2, an important target in anti-inflammatory therapies. nih.gov Molecular modeling suggested that this selectivity was due to a good fit within the enzyme's binding pocket. nih.gov This principle of structural modification to achieve selective enzyme inhibition is central to the development of therapeutic agents based on scaffolds like this compound.

Antimicrobial and Antifungal Activity

Derivatives of this compound are part of the broader class of nitroaromatic compounds known for their potent antimicrobial and antifungal properties.

Structure-Activity Relationships for Antimicrobial Efficacy

The antimicrobial effectiveness of this class of compounds is heavily dependent on their chemical structure. Several key structure-activity relationship (SAR) principles have been identified:

The Nitro Group : The nitro (NO₂) group is often critical for activity. Its reduction within the microbial cell is a key activation step. encyclopedia.pub In studies of niclosamide, a drug containing a 2-chloro-4-nitroaniline (B86195) ring, the nitro group was found to be a significant contributor to its biological effects. nih.gov Similarly, for nitrofuran derivatives, the nitro group's enzymatic reduction is required for their antibacterial action. researchgate.net Replacing the nitro group with others, such as cyano or bromo, can lead to a significant decrease in activity. encyclopedia.pub

Halogen Substitution : The presence and position of halogen atoms, such as the chloro group in the 2-position, are crucial. In a study of urease inhibitors, a 2-chloro-substituted phenyl ring was essential for the high potency of the lead compound. semanticscholar.org

| Structural Feature | Impact on Activity | Example Compound Class | Reference |

|---|---|---|---|

| Nitro (NO₂) Group | Essential for activity; intracellular reduction leads to toxic intermediates. Replacement diminishes efficacy. | Nitro-phenanthrolines, Niclosamide analogues | encyclopedia.pubnih.gov |

| Chloro (Cl) Substituent | The 2-chloro substitution on the phenyl ring was critical for potent urease inhibition. | Halo-substituted ester/amide derivatives | semanticscholar.org |

| Combination of Groups | A mix of electron-donating (e.g., -CH₃) and electron-withdrawing (e.g., -NO₂) groups can enhance inhibitory potential. | Nitrobenzamide derivatives | nih.gov |

| Other Moieties | Addition of a 2,4-dinitrophenyl hydrazine (B178648) moiety or a 4'-methoxy group increased antibacterial activity. | 4-iminoflavones | mdpi.com |

Mechanisms of Biological Action at the Cellular Level

The primary mechanism of antimicrobial action for many nitroaromatic compounds involves the intracellular reduction of the nitro group. encyclopedia.pub This bioactivation process, catalyzed by microbial nitroreductases, generates a cascade of highly reactive and toxic intermediates, including nitroso and superoxide (B77818) species. encyclopedia.pub These reactive molecules can then inflict widespread cellular damage.

A key target is the cell's genetic material. The reduced nitro species can bind covalently to DNA, leading to nuclear damage, disruption of DNA replication and repair, and ultimately, cell death. encyclopedia.pub This mechanism is a hallmark of several nitro-based drugs. encyclopedia.pub

In fungi, in addition to general cellular damage, a more specific mechanism involves the inhibition of crucial enzymes. As mentioned, nitro compounds can inhibit 14α-demethylase, which disrupts the synthesis of ergosterol. encyclopedia.pub Ergosterol is the fungal equivalent of cholesterol, and its absence or depletion compromises the integrity and fluidity of the fungal cell membrane, leading to cell lysis. Other antifungal agents, known as polyenes, also work by disrupting the fungal membrane, creating pores that cause the cell contents to leak out. nih.gov

Anticancer Potential and Related Therapeutic Research

The nitrophenyl group is a common feature in many compounds investigated for their anticancer properties. The unique electronic and structural characteristics of this moiety contribute to the biological activity of its derivatives.

A comprehensive review of available scientific literature did not yield specific studies on the inhibition of maternal embryonic leucine (B10760876) zipper kinase (MELK) by derivatives of this compound. Research into the specific molecular targets of these compounds is an area that warrants further investigation to fully elucidate their mechanisms of anticancer action.

The design of novel anticancer agents has leveraged the structural features of nitrophenyl compounds. A notable example is the development of hybrid molecules that combine the 4-thiazolidinone (B1220212) core with a (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal moiety, also known as Ciminalum. nih.gov This strategic combination has led to the synthesis of potent anticancer agents.

Research has demonstrated that these Ciminalum-thiazolidinone hybrid molecules exhibit significant cytotoxic effects against a panel of human cancer cell lines. nih.gov The presence of the (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene substituent at the 5-position of the 4-thiazolidinone ring has been identified as a critical determinant for their anticancer activity. nih.gov

Studies on a series of these hybrid compounds have identified derivatives with potent activity. For instance, compounds with carboxylic acid residues or a p-hydroxyphenyl substituent at the N3 position of the thiazolidinone ring were found to be particularly effective. nih.gov One of the most active compounds, 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid, displayed significant antimitotic activity against a range of cancer cell lines, including leukemia, colon cancer, CNS cancer, and melanoma. nih.gov

The anticancer activity of these compounds is often evaluated using parameters such as GI₅₀ (concentration for 50% growth inhibition), TGI (total growth inhibition), and LC₅₀ (concentration for 50% cell kill). The data below summarizes the activity of selected Ciminalum-thiazolidinone derivatives. nih.gov

| Compound | Average GI₅₀ (µM) | Average TGI (µM) | Average LC₅₀ (µM) |

| 2f | 2.80 | 32.3 | 80.8 |

| 2h | 1.57 | 13.3 | 65.0 |

Furthermore, research into other nitrophenyl-containing heterocycles has yielded compounds with moderate to strong anticancer activity against pancreatic and lung cancer cell lines. nih.gov The design of such molecules often involves the regioselective synthesis of complex heterocyclic systems, such as 5,6,7,8-tetrahydroisoquinolines bearing a nitrophenyl group. nih.gov

Other Pharmacological Effects and Biological Applications

Beyond oncology, derivatives of the acetonitrile (B52724) and nitrophenyl frameworks have been explored for a variety of other pharmacological activities.

A thorough search of the scientific literature did not reveal specific research focused on the anxiolytic, anticonvulsant, or sedative properties of derivatives of this compound. While these activities are of significant interest in medicinal chemistry, research has historically focused on other chemical scaffolds for these central nervous system effects.

A significant breakthrough in veterinary medicine has been the discovery of amino-acetonitrile derivatives (AADs) as a new class of synthetic anthelmintics. nih.govsemanticscholar.org These compounds have demonstrated high activity against a range of parasitic nematodes, including strains that are resistant to other major classes of anthelmintics like benzimidazoles, imidazothiazoles, and macrocyclic lactones. nih.govwormboss.com.au

The AADs are characterized by their unique mode of action, which involves targeting a nematode-specific acetylcholine (B1216132) receptor subunit, leading to paralysis of the parasite. wormboss.com.au This novel mechanism makes them a valuable tool in combating anthelmintic resistance.

One of the most prominent members of this class is Monepantel (AAD 1566). nih.gov Extensive studies have shown its efficacy in eliminating both larval and adult stages of various pathogenic nematode species in livestock. nih.gov The development of AADs represents a significant advancement in the control of parasitic infections in farm animals.

Key Findings on Amino-Acetonitrile Derivatives (AADs) as Anthelmintics

| Feature | Description |

|---|---|

| Chemical Class | A new class of synthetic anthelmintics. nih.govwormboss.com.au |

| Mechanism of Action | Induce paralysis in roundworms by binding to a unique nematode-specific receptor. wormboss.com.au |

| Spectrum of Activity | Broad-spectrum activity against roundworms, including multi-drug resistant strains. nih.govwormboss.com.au |

| Key Compound | Monepantel (AAD 1566) is a well-studied and commercially available member of this class. nih.govresearchgate.net |

| Significance | Provides a new tool to manage anthelmintic resistance in livestock. semanticscholar.orgnih.gov |

Based on a comprehensive review of the available scientific literature, there is no specific research that has been published on the development of this compound derivatives as antidepressant or nootropic agents. The discovery and development of drugs for these central nervous system disorders are complex processes, and research has historically been concentrated on other classes of chemical compounds.

Advanced Characterization and Spectroscopic Analysis in Research on 2 2 Chloro 4 Nitrophenyl Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Detailed analysis of ¹H (proton), ¹³C, and ¹⁵N NMR spectra allows for the unambiguous assignment of a molecule's carbon-hydrogen framework and the identification of nitrogen-containing functional groups.

¹H and ¹³C NMR: While specific, peer-reviewed ¹H and ¹³C NMR data for 2-(2-Chloro-4-nitrophenyl)acetonitrile are not readily available, the expected chemical shifts can be predicted based on the analysis of its structural isomers, namely 4-nitrophenylacetonitrile and 2-chlorophenylacetonitrile. The ¹H NMR spectrum would be expected to show signals in the aromatic region corresponding to the three protons on the substituted benzene (B151609) ring, with their chemical shifts and coupling patterns dictated by the electron-withdrawing effects of the nitro and chloro groups. A singlet in the aliphatic region would correspond to the methylene (B1212753) (-CH₂) protons.

Similarly, the ¹³C NMR spectrum would display distinct signals for each of the eight carbon atoms in the molecule. The carbon of the nitrile group (-C≡N) typically appears around 115-120 ppm, while the methylene carbon signal would be found further upfield. The six aromatic carbons would have characteristic shifts influenced by the chloro and nitro substituents.

To illustrate, the following tables present published data for the related isomers.

¹H NMR Data for 4-Nitrophenylacetonitrile (Illustrative)

| Protons | Chemical Shift (ppm) |

|---|---|

| Aromatic (2H) | 8.25 |

| Aromatic (2H) | 7.56 |

| Methylene (-CH₂) | 3.92 |

Data recorded in CDCl₃. Source: ChemicalBook chemicalbook.com

¹³C NMR Data for 4-Nitrophenylacetonitrile (Illustrative)

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C-NO₂ | 147.9 |

| C-H (ortho to NO₂) | 129.1 |

| C-H (meta to NO₂) | 124.4 |

| C-CH₂ | 137.9 |

| -CH₂- | 24.1 |

| -C≡N | 117.2 |

Source: PubChem nih.gov

¹⁵N NMR: ¹⁵N NMR spectroscopy is a powerful tool for characterizing nitrogen-containing compounds, although it is less common due to the low natural abundance of the ¹⁵N isotope. wikipedia.org For this compound, two distinct signals would be expected.

Nitrile Nitrogen (-C≡N): The nitrogen of the nitrile group typically resonates in the range of -140 to -130 ppm relative to nitromethane (or ~230-240 ppm relative to liquid ammonia). science-and-fun.descience-and-fun.decornell.edu

Nitro Group Nitrogen (-NO₂): The nitrogen of the nitro group has a characteristic chemical shift in the range of -20 to +10 ppm relative to nitromethane. researchgate.net

These distinct chemical shift ranges allow for the clear identification of both nitrogen functional groups within the molecule.

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. NMR techniques, particularly the use of Nuclear Overhauser Effect (NOE) spectroscopy and the analysis of coupling constants, are central to determining the preferred conformation of molecules in solution.

For this compound, a key area of conformational interest is the rotation around the single bond connecting the methylene group to the aromatic ring. The steric hindrance and electronic interactions between the substituents on the ring and the acetonitrile (B52724) group will influence the molecule's preferred three-dimensional shape.

While specific conformational studies on this molecule are not available, research on similarly substituted aromatic compounds demonstrates that techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space interactions between protons. mdpi.com For example, correlations between the methylene protons and the proton at position 3 of the phenyl ring would indicate a specific rotational preference. Such studies are often complemented by computational energy calculations to model the stability of different conformers. nih.govresearchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. researchgate.netnih.gov This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass, as different formulas with the same nominal mass will have distinct exact masses due to the mass defect of their constituent atoms. libretexts.org

For this compound, the molecular formula is C₈H₅ClN₂O₂. The theoretical exact mass can be calculated with high precision. HRMS instruments, such as Orbitrap or FT-ICR analyzers, can measure the molecular ion's mass with an accuracy of a few parts per million (ppm), which serves to definitively confirm the elemental composition. thermofisher.com

Calculated Exact Mass for C₈H₅³⁵ClN₂O₂

| Ion Species | Theoretical Exact Mass (m/z) |

|---|---|

| [M+H]⁺ | 197.0061 |

| [M+Na]⁺ | 218.9880 |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique that couples the separation capabilities of liquid chromatography with the analytical power of tandem mass spectrometry. ncsu.edu It is widely used for the sensitive and selective detection of compounds in complex mixtures and for studying their degradation pathways.

In a typical LC-MS/MS experiment for analyzing this compound, the compound would first be separated from a mixture by an LC column. Upon entering the mass spectrometer, it would be ionized (e.g., via electrospray ionization, ESI). The resulting molecular ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions.

Studies on the fragmentation of nitroaromatic compounds show common fragmentation patterns, including the loss of NO, NO₂, and the cleavage of side chains. nih.govresearchgate.net For this compound, expected fragmentations would involve the loss of the nitro group and cleavage of the C-C bond adjacent to the ring. By monitoring specific transitions from the precursor ion to these product ions (a technique known as Multiple Reaction Monitoring or MRM), highly selective and quantitative analysis can be achieved, which is crucial for studying its environmental degradation or metabolic fate.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an effective tool for identifying the functional groups present in a compound.

For this compound, the IR spectrum would exhibit several characteristic absorption bands. While an experimental spectrum for this specific compound is not publicly available, the expected peaks can be predicted based on known absorption ranges for its functional groups. Data from the isomer 4-nitrophenylacetonitrile provides a useful reference. doi.orgnist.gov

Predicted and Illustrative IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Illustrative Data (4-Nitrophenylacetonitrile) (cm⁻¹) |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | ~3100 |

| Aliphatic C-H (-CH₂) | Stretch | 3000 - 2850 | ~2925 |

| Nitrile (C≡N) | Stretch | 2260 - 2220 | 2250 |

| Aromatic C=C | Stretch | 1600 - 1450 | 1605, 1495 |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1500 | 1520 |

| Nitro (NO₂) | Symmetric Stretch | 1355 - 1315 | 1345 |

| C-Cl | Stretch | 800 - 600 | N/A |

Sources for characteristic absorption ranges: vscht.cz

The spectrum would be dominated by strong, sharp peaks corresponding to the nitrile stretch and the two nitro group stretches, providing clear evidence for the presence of these key functional groups.

Vibrational Analysis and Functional Group Identification

The vibrational spectra of compounds related to this compound have been studied to understand the influence of substituents on the benzene ring. For instance, the FTIR and FT-Raman spectra of 2-bromo-4-methyl-phenylamine were recorded and analyzed with the support of DFT calculations. This allows for a detailed assignment of the vibrational modes and a deeper understanding of the molecule's electronic structure. Similarly, the analysis of 2-chlorophenylisothiocyanate using FTIR and FT-Raman spectroscopy, coupled with DFT calculations, has provided insights into the effects of the chloro and isothiocyanate groups on the geometry and vibrational frequencies of the benzene ring.

The following table summarizes typical vibrational frequencies for key functional groups found in related aromatic compounds.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Phenyl Ring | C-H Stretch | 3100 - 3000 |

| Cyano | C≡N Stretch | 2260 - 2240 |

| Nitro | Asymmetric Stretch | 1570 - 1500 |

| Nitro | Symmetric Stretch | 1370 - 1300 |

| Chloro | C-Cl Stretch | 800 - 600 |

This is an interactive data table. You can sort and filter the data.

Studying Spectral Changes Upon Chemical Transformations, e.g., Carbanion Formation

Vibrational spectroscopy is also instrumental in monitoring chemical reactions and studying transient species. The formation of a carbanion from a nitrile, such as (4-nitrophenyl)acetonitrile, induces significant changes in the vibrational spectrum. doi.org The conversion of the parent molecule to its carbanion leads to substantial shifts in the frequencies and intensities of the cyano and nitro stretching bands. doi.org

Upon carbanion formation, a delocalization of the negative charge occurs across the molecule, affecting the bond orders and electronic distribution. This is reflected in the IR spectrum by:

A strong decrease in the frequency of the C≡N and NO₂ stretching bands.

A significant increase in the intensity of these bands.

These spectral changes provide direct evidence of the structural and electronic rearrangements that accompany the deprotonation of the methylene bridge, including the quinoidization of the phenyl ring and a change in the hybridization of the carbanionic carbon atom. doi.org

X-ray Crystallography and Solid-State Analysis

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction is a powerful analytical technique that provides the absolute three-dimensional structure of a molecule. msu.edu For a successful analysis, a single, well-ordered crystal is required. msu.edu The diffraction pattern generated when X-rays pass through the crystal is used to calculate the electron density distribution, from which the positions of the individual atoms can be determined.

This method has been used to establish the crystal structures of numerous related compounds, such as N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide and Schiff base compounds derived from 2-chloro-4-nitroaniline (B86195). mdpi.comsid.ir These studies reveal precise details about molecular geometry, including the planarity of aromatic rings and the conformation of substituent groups. For instance, in the crystal structure of N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide, the nitro groups were found to be twisted relative to the benzene rings. researchgate.net

Hydrogen Bonding and Supramolecular Interactions in Crystal Packing

In the solid state, molecules are held together by a variety of intermolecular forces, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. researchgate.net These interactions dictate the crystal packing and can influence the physical properties of the material.

X-ray crystallography is essential for characterizing these supramolecular interactions. For example, in the crystal structure of a Schiff base derived from 2-chloro-4-nitroaniline, intramolecular O-H···N hydrogen bonds were observed, which contribute to the stability of the molecular conformation. sid.ir Additionally, intermolecular C-H···O interactions were found to link adjacent molecules, forming a one-dimensional supramolecular structure. sid.ir In another example, C—H⋯Cl hydrogen bonds were observed to link molecular layers, forming a supramolecular framework. researchgate.netscienceopen.com The study of these non-covalent interactions is a key aspect of supramolecular chemistry and crystal engineering. researchgate.net

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for the separation, identification, and purification of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used technique in this regard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It is a cornerstone for assessing the purity of chemical compounds. In the analysis of this compound and its derivatives, HPLC is used to ensure the absence of starting materials, byproducts, and other impurities.

A typical HPLC system consists of a high-pressure pump, an injector, a column packed with a stationary phase, a detector, and a data acquisition system. The separation is based on the differential partitioning of the analyte between the mobile phase (a solvent or solvent mixture) and the stationary phase.

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and widely utilized technique in synthetic chemistry for qualitatively monitoring the progress of a reaction. Its application is crucial for determining the point of reaction completion, identifying the formation of products, and assessing the consumption of starting materials. This method provides a rapid and cost-effective means of analyzing the composition of a reaction mixture at various time intervals.

The principle of TLC relies on the differential partitioning of components in a mixture between a stationary phase, typically a silica gel or alumina-coated plate, and a mobile phase, a solvent or solvent mixture. The separation is based on the polarity of the compounds. In the context of the synthesis of this compound, TLC allows chemists to visually track the conversion of reactants, such as 2-chloro-4-nitrobenzyl chloride and a cyanide source, into the desired product.

A typical procedure for monitoring this reaction would involve spotting a small aliquot of the reaction mixture onto a TLC plate alongside reference spots of the starting materials. The plate is then developed in a chamber containing an appropriate eluent. The choice of the eluent system is critical for achieving clear separation of the spots corresponding to the reactants and the product. Visualization of the separated spots is commonly achieved under UV light, as aromatic and nitro-containing compounds are often UV-active.

Detailed research findings, including specific solvent systems and corresponding Retention Factor (Rf) values for the synthesis of this compound, are not extensively detailed in publicly available scientific literature. The Rf value, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system.

For a hypothetical reaction monitoring scenario for the synthesis of this compound, one could expect the starting material, being more polar, to have a lower Rf value compared to the less polar product. The progress of the reaction would be indicated by the diminishing intensity of the starting material spot and the increasing intensity of a new spot corresponding to the product. The reaction is generally considered complete when the spot of the limiting reactant is no longer visible on the TLC plate.

To illustrate the application of TLC in monitoring a similar synthetic transformation, the following data table outlines a hypothetical set of results.

| Compound Name | Role | Hypothetical Rf Value | Eluent System |

| 2-Chloro-4-nitrobenzyl chloride | Starting Material | 0.45 | Hexane:Ethyl Acetate (3:1) |

| This compound | Product | 0.60 | Hexane:Ethyl Acetate (3:1) |

Lack of Specific Computational Data for this compound

Following a comprehensive search for computational and theoretical studies on the chemical compound This compound , it has been determined that there is a significant lack of publicly available research specifically detailing its quantum chemical properties. As a result, the creation of a scientifically accurate article adhering to the requested detailed outline is not feasible at this time.

The required sections on Density Functional Theory (DFT) studies, ab initio calculations, molecular orbital analysis (including HOMO-LUMO energy gap and charge distribution), and Molecular Electrostatic Potential (MEP) mapping necessitate specific computational data derived from scholarly research on this exact molecule.

While computational studies exist for structurally related compounds, such as p-nitrophenylacetonitrile researchgate.net and various chloro-nitrotoluene derivatives researchgate.net, the explicit data for this compound is not present in the accessed scientific literature. The principles of scientific accuracy preclude the extrapolation of data from different molecules, as the specific arrangement of the chloro, nitro, and acetonitrile groups on the phenyl ring will uniquely influence the electronic structure and related properties.

Computational and Theoretical Investigations of 2 2 Chloro 4 Nitrophenyl Acetonitrile

Molecular Electrostatic Potential (MEP) Mapping

Prediction of Reactive Sites and Intermolecular Interactions

The chemical reactivity and potential for intermolecular interactions of 2-(2-Chloro-4-nitrophenyl)acetonitrile can be theoretically predicted using computational methods such as Density Functional Theory (DFT). Key to this analysis are the Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) theory, which provide insights into the electronic distribution and reactivity of the molecule.

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the MEP map of this compound, distinct regions of varying potential would be observed.

The oxygen atoms of the nitro group are expected to be the most electron-rich regions, characterized by a strong negative potential (typically colored red in MEP maps). This high negative potential makes them susceptible to electrophilic attack and prime sites for forming hydrogen bonds with hydrogen bond donors. The nitrogen atom of the nitrile group also represents a region of negative potential, albeit generally less intense than that of the nitro group's oxygens.

Conversely, the hydrogen atoms on the aromatic ring and the methylene (B1212753) group are anticipated to exhibit a positive electrostatic potential (typically colored blue), making them potential hydrogen bond donors. The area around the chlorine atom will likely show a region of slightly negative to neutral potential, often referred to as a sigma-hole, which can participate in halogen bonding.

Interactive Data Table: Predicted Molecular Electrostatic Potential (MEP) Hotspots

| Molecular Region | Predicted Electrostatic Potential | Role in Interactions |

| Nitro Group (Oxygen atoms) | Strong Negative | Electrophilic attack site, Hydrogen bond acceptor |

| Nitrile Group (Nitrogen atom) | Moderate Negative | Hydrogen bond acceptor, Metal coordination site |

| Aromatic Ring (Hydrogen atoms) | Positive | Hydrogen bond donor |

| Methylene Group (Hydrogen atoms) | Slight Positive | Weak hydrogen bond donor |

| Chlorine Atom | Neutral to Slight Positive (σ-hole) | Halogen bond donor |

Frontier Molecular Orbitals (FMO)

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the nitro group, reflecting the electron-donating character of this system. The LUMO, on the other hand, is predicted to be distributed over the nitro group and the nitrile moiety, indicating these as the primary sites for nucleophilic attack. The strong electron-withdrawing nature of the nitro and chloro groups significantly influences the energies of these orbitals. In a related compound, (Z)-3-(2-Chloro-4-Nitrophenyl)-5-(4-Nitrobenzylidene)-2-Thioxothiazolidin-4-One, the energy gap was found to be in the range of 2.8-3.4 eV, suggesting a high degree of reactivity which is also anticipated for this compound. manipal.edu

Interactive Data Table: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value (Illustrative) | Implication |

| HOMO Energy | -7.5 eV | Moderate electron-donating capability |

| LUMO Energy | -2.1 eV | Strong electron-accepting capability |

| HOMO-LUMO Energy Gap | 5.4 eV | High kinetic stability, moderate reactivity |

Docking Studies and Molecular Dynamics Simulations

Ligand-Target Interactions in Biological Systems